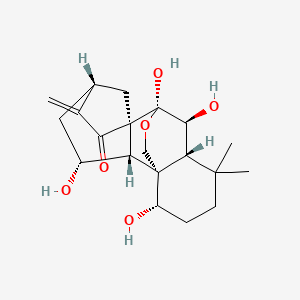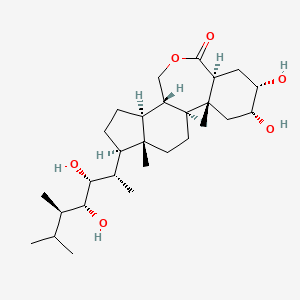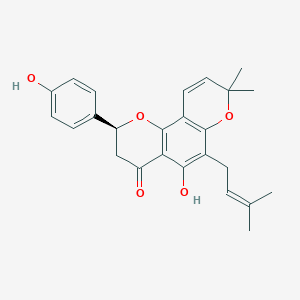
2'-Methoxyformonetin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Properties in Breast Cancer : 2-Methoxyestradiol, a metabolite of 17β-estradiol, exhibits antiangiogenic and antitumor properties. It's particularly notable for inhibiting tissue factor expression in progesterone-treated breast cancer cells, suggesting potential in cancer therapeutics (Quezada et al., 2010).
Metformin's Impact on Metabolic Disorders : Metformin, a drug often compared with 2'-Methoxyformonetin for its effects, demonstrates varied actions in treating metabolic disorders, including type 2 diabetes. Studies highlight its role in activating AMP-activated protein kinase (AMPK) leading to various beneficial metabolic effects (Rena et al., 2013).
Antioxidant Properties : Metformin has been observed to possess properties that can limit the formation of free radicals, thus improving the antioxidant status in patients. This is particularly significant in the context of diabetes treatment and complications (Bonnefont-Rousselot et al., 2003).
Potential in Parkinson's Disease Treatment : Metformin has shown promising results in a study focusing on haloperidol-induced catalepsy in mice, which is a model of Parkinson's disease. The study suggests that metformin may have a role in managing Parkinson's disease due to its protective effects against oxidative/nitrosative stress (Adedeji et al., 2014).
Impact on Endometrial Cancer : Metformin has been studied for its effects on endometrial cancer, particularly in the context of its insulin-sensitizing action. The research suggests potential applications in this area due to its ability to alter progesterone receptor expression, which is crucial in endometrial cancer (Saguyod et al., 2020).
Role in Polycystic Ovary Syndrome (PCOS) : Metformin's role extends to the treatment of PCOS, where it improves symptoms by modulating insulin resistance and affecting other pathways related to the syndrome (Palomba et al., 2009).
Influence on Cardiovascular Health : Studies indicate that metformin can improve vascular endothelial functions, which has implications for cardiovascular health, especially in patients with metabolic syndrome or type 2 diabetes (Aguiar et al., 2006).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCYGATNWFTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

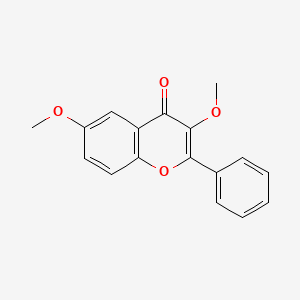
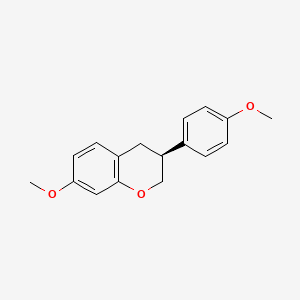
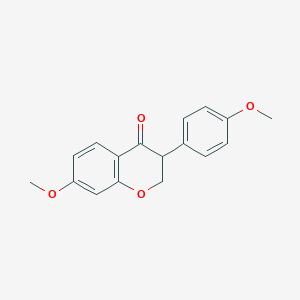
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)

